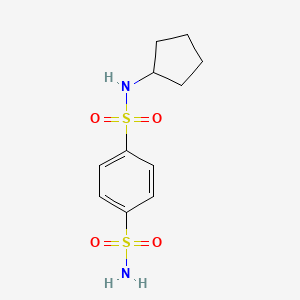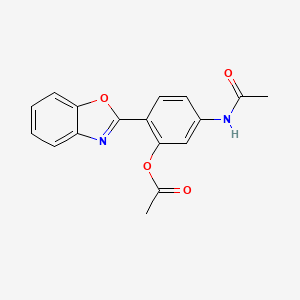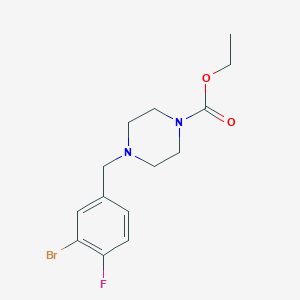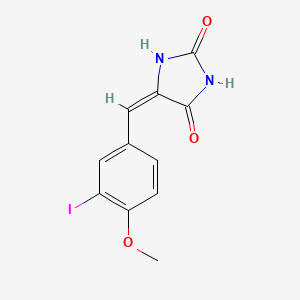
N-(2-fluorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide, commonly known as F-MOB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. F-MOB belongs to the class of beta-keto amides, which are known to have various biological activities.
作用機序
The mechanism of action of F-MOB is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. F-MOB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, F-MOB can alter gene expression and induce cell death in cancer cells. F-MOB has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, F-MOB can increase the levels of acetylcholine in the brain, which could be beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
F-MOB has been shown to have various biochemical and physiological effects. In cancer cells, F-MOB has been shown to induce cell death by activating apoptosis pathways. F-MOB has also been shown to inhibit the migration and invasion of cancer cells, which could prevent the spread of cancer to other parts of the body. In the brain, F-MOB has been shown to increase the levels of acetylcholine, which could improve cognitive function in patients with neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using F-MOB in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. F-MOB is also stable and can be stored for long periods of time. However, one limitation of using F-MOB in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research involving F-MOB. One direction is to further investigate its mechanism of action, which could provide insights into its potential therapeutic applications. Another direction is to explore its use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, F-MOB could be modified to improve its potency and selectivity, which could lead to the development of more effective drugs.
合成法
The synthesis of F-MOB involves the reaction between 2-fluoroacetophenone and 4-methoxybenzaldehyde in the presence of a base and a catalyst. The reaction yields F-MOB, which can be purified through various techniques such as column chromatography and recrystallization.
科学的研究の応用
F-MOB has been used in various scientific research applications, including cancer research, neurodegenerative disease research, and drug discovery. F-MOB has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing cell death. It has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, F-MOB has been used in drug discovery as a lead compound for the development of new drugs.
特性
IUPAC Name |
N-(2-fluorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-22-13-8-6-12(7-9-13)16(20)10-11-17(21)19-15-5-3-2-4-14(15)18/h2-9H,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFBHOQZBJETEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,13-dihydrochromeno[4,3-b][1,4]benzodiazepine-6,8-dione](/img/structure/B5848009.png)
![3-(3-methyl-2-thienyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B5848022.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B5848035.png)



![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5848065.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5848071.png)


![isobutyl 4-{[3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5848083.png)


